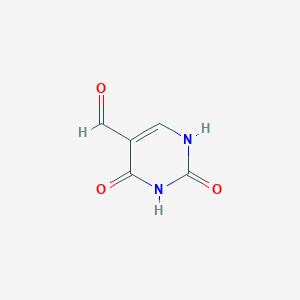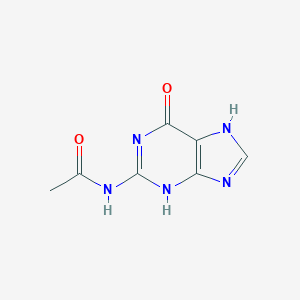
3-溴-2-氰基吡啶
概述
描述
3-Bromo-2-cyanopyridine is an organic compound with the molecular formula C6H3BrN2 It is a derivative of pyridine, characterized by the presence of a bromine atom at the third position and a cyano group at the second position of the pyridine ring
科学研究应用
3-Bromo-2-cyanopyridine has a wide range of applications in scientific research:
作用机制
Target of Action
3-Bromo-2-cyanopyridine, also known as 3-Bromopyridine-2-carbonitrile , is a chemical compound that primarily targets the respiratory system . It is often used in the field of organic synthesis .
Mode of Action
It is known that cyanopyridines can react with thiol nucleophiles, such as those found in cysteine residues in proteins
Biochemical Pathways
3-Bromo-2-cyanopyridine may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like 3-Bromo-2-cyanopyridine) with a halide or pseudohalide using a palladium catalyst .
Result of Action
Given its potential reactivity with thiol groups in cysteine residues, it could potentially alter protein structure and function . This could lead to a variety of downstream effects, depending on the specific proteins and pathways involved.
Action Environment
The action, efficacy, and stability of 3-Bromo-2-cyanopyridine can be influenced by various environmental factors. For instance, it is known to be moisture sensitive , suggesting that its stability and reactivity could be affected by humidity levels. Additionally, safety data suggests that it should be handled in a well-ventilated area , indicating that air quality and ventilation could impact its efficacy and safety.
生化分析
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes and proteins, potentially influencing biochemical reactions
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-2-cyanopyridine is not well-defined. It is known that pyridine derivatives can participate in various chemical reactions, potentially leading to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules . The specific molecular mechanisms associated with 3-Bromo-2-cyanopyridine have not been fully explored.
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromo-2-cyanopyridine can be synthesized through several methods. One common approach involves the reaction of 3-bromo-2-pyridylcarboxaldehyde oxime with acetic anhydride. This reaction proceeds through the formation of an O-acetylated intermediate, which subsequently eliminates acetic acid to yield 3-Bromo-2-cyanopyridine .
Industrial Production Methods: Industrial production of 3-Bromo-2-cyanopyridine typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
化学反应分析
Types of Reactions: 3-Bromo-2-cyanopyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between the pyridine ring and other aromatic or aliphatic groups.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts, arylboronic acids, and bases such as potassium phosphate in solvents like 1,4-dioxane and water.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents used. For example, Suzuki–Miyaura coupling with arylboronic acids produces biaryl compounds, while nucleophilic substitution with amines yields aminopyridine derivatives.
相似化合物的比较
2-Cyanopyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-2-pyridinecarboxaldehyde: Contains an aldehyde group instead of a cyano group, leading to different reactivity and applications.
3-Bromo-4-cyanopyridine: The position of the cyano group affects its chemical properties and reactivity.
Uniqueness: 3-Bromo-2-cyanopyridine is unique due to the combination of the bromine and cyano groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to participate in both nucleophilic substitution and coupling reactions broadens its utility in the synthesis of diverse chemical entities.
属性
IUPAC Name |
3-bromopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c7-5-2-1-3-9-6(5)4-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOPIUVJCIZALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355837 | |
| Record name | 3-Bromo-2-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55758-02-6 | |
| Record name | 3-Bromo-2-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromopyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


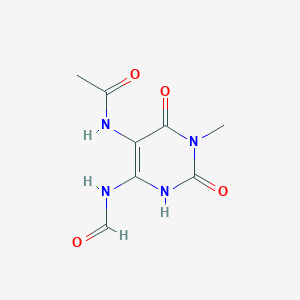


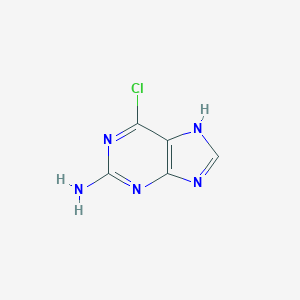

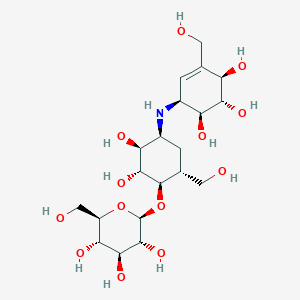
![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)
